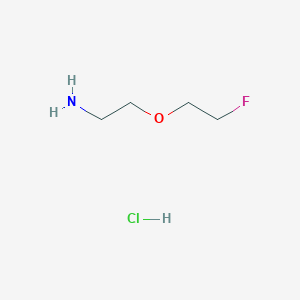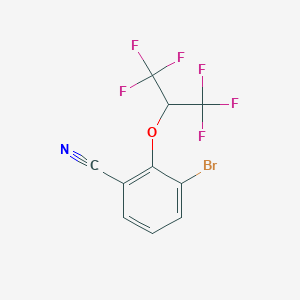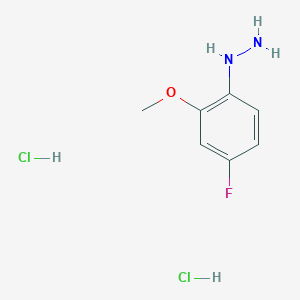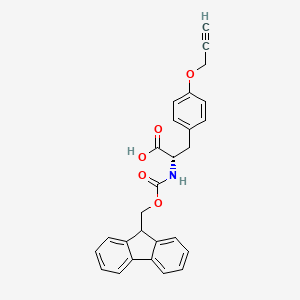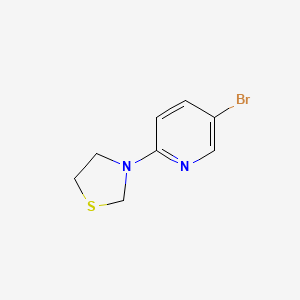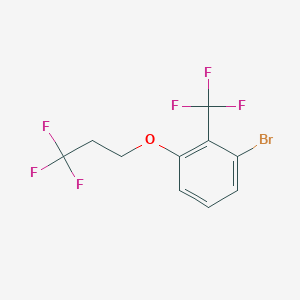![molecular formula C6H5N3O B1445918 [1,2,4]Triazolo[1,5-a]pyridin-5-ol CAS No. 1824144-99-1](/img/structure/B1445918.png)
[1,2,4]Triazolo[1,5-a]pyridin-5-ol
Übersicht
Beschreibung
“[1,2,4]Triazolo[1,5-a]pyridin-5-ol” is a chemical compound with the CAS Number: 1824144-99-1 . It has a molecular weight of 135.13 .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridines, including “[1,2,4]Triazolo[1,5-a]pyridin-5-ol”, has been classified according to the types of reagents used . A common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . For this purpose, oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI were used .Molecular Structure Analysis
The molecular structure of “[1,2,4]Triazolo[1,5-a]pyridin-5-ol” can be represented by the InChI code: 1S/C6H5N3O/c10-6-3-1-2-5-7-4-8-9(5)6/h1-2,4H,3H2 .Physical And Chemical Properties Analysis
“[1,2,4]Triazolo[1,5-a]pyridin-5-ol” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Cardiovascular Applications
[1,2,4]Triazolo[1,5-a]pyridin-5-ol and its derivatives have been studied for their cardiovascular effects. Notably, derivatives such as 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines have been explored as inhibitors of cyclic AMP phosphodiesterase, showing potential as cardiovascular agents. These compounds have demonstrated significant increases in cardiac output in animal models, indicating their potential for clinical evaluation as cardiovascular drugs (Nevinson et al., 1982).
Anti-Inflammatory and Analgesic Properties
Derivatives of [1,2,4]Triazolo[1,5-a]pyridin-5-ol have been synthesized with potential anti-inflammatory properties. For instance, 5-amino-6,8-dicyano-1H-[1,2,4]triazolo[1,5-a]pyridin-4-ium-2-thiolate compounds have shown considerable anti-inflammatory activities, with some demonstrating significant inhibition of PGE2, a pro-inflammatory enzyme. These findings highlight their potential as new anti-inflammatory agents (Girgis & Barsoum, 2009).
Antidepressant Activities
The compound class has also been investigated for antidepressant properties. Studies on 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives have shown that certain compounds exhibit significant antidepressant activity, as evidenced by behavioral tests in animal models. These findings are supported by molecular docking studies, suggesting interactions with the 5-HT1A receptor, a known target in the treatment of depression (Wang et al., 2019).
Anticonvulsant Activities
There has been research into the anticonvulsant properties of [1,2,4]Triazolo[1,5-a]pyridin-5-ol derivatives. Novel derivatives like 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine have been synthesized and evaluated for their efficacy in in vivo anticonvulsant models. Certain derivatives have shown promising results, indicating their potential use in treating seizure disorders (Wang et al., 2015).
Safety and Hazards
The safety information for “[1,2,4]Triazolo[1,5-a]pyridin-5-ol” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Wirkmechanismus
Target of Action
The primary targets of [1,2,4]Triazolo[1,5-a]pyridin-5-ol are diverse and include RORγt, PHD-1, JAK1, and JAK2 . These targets play crucial roles in various biological processes. For instance, RORγt is a nuclear receptor that plays a key role in the differentiation of Th17 cells, which are involved in autoimmune diseases . JAK1 and JAK2 are members of the Janus kinase family, which are involved in cytokine receptor-mediated intracellular signal transduction .
Mode of Action
[1,2,4]Triazolo[1,5-a]pyridin-5-ol interacts with its targets by acting as an inhibitor . It binds to these proteins and prevents them from performing their normal function, thereby modulating the biological processes they are involved in .
Biochemical Pathways
The inhibition of these targets by [1,2,4]Triazolo[1,5-a]pyridin-5-ol affects several biochemical pathways. For instance, the inhibition of RORγt can modulate the differentiation of Th17 cells, potentially impacting the development of autoimmune diseases . The inhibition of PHD-1 can affect the regulation of HIF, thereby influencing cellular responses to hypoxia . The inhibition of JAK1 and JAK2 can disrupt cytokine receptor-mediated signal transduction, affecting various cellular functions .
Result of Action
The molecular and cellular effects of [1,2,4]Triazolo[1,5-a]pyridin-5-ol’s action are dependent on the specific target and biological process being modulated. For instance, the inhibition of RORγt could potentially lead to a decrease in Th17 cell differentiation, which could have implications for autoimmune diseases . Similarly, the inhibition of PHD-1 could affect cellular responses to hypoxia .
Eigenschaften
IUPAC Name |
3H-[1,2,4]triazolo[1,5-a]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-3-1-2-5-7-4-8-9(5)6/h1-4H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZDBLJUNZKOCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N2C(=C1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[1,5-a]pyridin-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride](/img/structure/B1445836.png)
![Tert-butyl 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate](/img/structure/B1445837.png)
![2-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1445838.png)
![2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1445839.png)
